REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([F:10])[CH:4]=1.C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.C(=O)=O.CC(C)=O>O1CCCC1>[F:10][C:5]1[CH:4]=[C:3]([B:15]([OH:16])[OH:14])[CH:8]=[CH:7][C:6]=1[F:9] |f:3.4|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
13.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added over 5 mins
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 mins
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the preformed Grignard solution was added over 10 mins
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 45 mins
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with hydrochloric acid (4M, 80 ml)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
the combined organic solutions extracted with aqueous sodium hydroxide (1M, 4×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 ml)
|
Type
|
WASH
|
Details
|
the combined organic fractions washed with acidified brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |